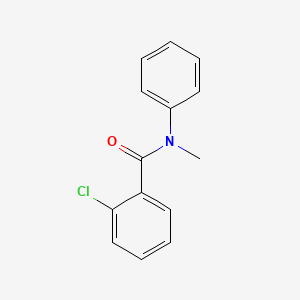

2-Chloro-N-methyl-N-phenylbenzamide

CAS No.: 7022-47-1

Cat. No.: VC8471865

Molecular Formula: C14H12ClNO

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7022-47-1 |

|---|---|

| Molecular Formula | C14H12ClNO |

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-phenylbenzamide |

| Standard InChI | InChI=1S/C14H12ClNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 |

| Standard InChI Key | OEYWSNRVIODBJL-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Physicochemical Properties

2-Chloro-N-methyl-N-phenylbenzamide belongs to the benzanilide class, where the benzene ring is substituted with a chlorine atom at position 2, while the amide nitrogen is doubly substituted with methyl and phenyl groups. Its structural uniqueness arises from the steric and electronic effects imposed by these substituents, influencing reactivity and intermolecular interactions. Key physicochemical parameters, derived from experimental measurements , are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.702 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 453.4°C at 760 mmHg |

| Flash Point | 228°C |

| Exact Mass | 290.046 Da |

| Polar Surface Area (PSA) | 66.13 Ų |

| LogP (Octanol-Water) | 4.048 |

The compound’s high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . Its polar surface area, a determinant of drug bioavailability, aligns with values observed in orally active pharmaceuticals. The density and boiling point reflect strong intermolecular forces typical of aromatic amides.

Synthetic Methodologies and Reaction Mechanisms

General Strategies for Benzanilide Synthesis

The synthesis of N-methyl-N-phenylbenzamides often begins with the acylation of aniline derivatives. A representative procedure involves the reaction of benzoyl chloride with N-methylaniline under basic conditions . For halogenated derivatives like 2-chloro-N-methyl-N-phenylbenzamide, pre-functionalization of the benzoyl chloride or post-synthetic modification may be employed.

In a study by Sun et al., N-methyl-benzanilides were synthesized via alkylation of benzanilides using methyl iodide () and potassium tert-butoxide () in tetrahydrofuran (THF) :

This method achieved yields exceeding 85% for analogous compounds, suggesting its applicability to 2-chloro derivatives with appropriate starting materials.

Regioselective C–H Functionalization

A breakthrough in benzanilide functionalization involves transition-metal-catalyzed C–H hydroxylation. While the provided data focuses on hydroxylated products, the methodology can be extrapolated to chlorination. For instance, ruthenium-catalyzed reactions using as an oxidant in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) enabled ortho-hydroxylation of N-methyl-N-phenylbenzamides . Chlorination at the ortho position may similarly employ electrophilic chlorinating agents (e.g., , ) under controlled conditions.

Key mechanistic insights include:

-

Metal Coordination: Ruthenium or palladium catalysts coordinate to the amide carbonyl, directing electrophilic substitution to the ortho position .

-

Oxidative Activation: generates sulfate radicals, facilitating the formation of high-valent metal intermediates capable of abstracting hydrogen atoms from the benzene ring.

Spectral Characterization and Analytical Data

While explicit spectral data for 2-chloro-N-methyl-N-phenylbenzamide is limited in the provided sources, analogous compounds offer predictive insights:

-

: The aromatic region (δ 6.5–8.0 ppm) would display splitting patterns consistent with a monosubstituted phenyl group and a chloro-substituted benzamide. The N-methyl group typically resonates as a singlet near δ 3.3 ppm .

-

: Carbonyl carbons appear near δ 168 ppm, while aromatic carbons adjacent to the chloro group show deshielding (δ 125–140 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 290.046 corresponds to the exact mass, with fragmentation patterns involving loss of () and groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume